Endothall

概要

説明

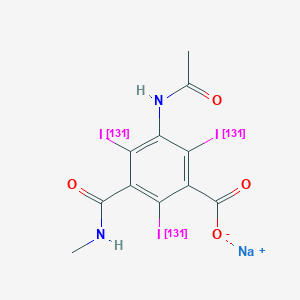

ノルカンタリジンナトリウムは、カンタリジン(カンタリスから単離された化合物)の合成誘導体です。その潜在的な抗癌作用が知られており、様々な科学研究に応用されています。ノルカンタリジンナトリウムは、カンタリジンの脱メチル化型であり、親化合物と比較して溶解性を高め、毒性を低減しています .

2. 製法

合成経路と反応条件: ノルカンタリジンナトリウムは、カンタリジンから脱メチル化プロセスを経て合成されます。合成には以下の手順が含まれます。

カンタリジンの脱メチル化: カンタリジンは、水酸化ナトリウムなどの強塩基で処理され、メチル基が除去されてノルカンタリジンになります。

ナトリウム塩の形成: ノルカンタリジンはその後、水酸化ナトリウムと反応させてノルカンタリジンナトリウムを形成します。

工業生産方法: ノルカンタリジンナトリウムの工業生産は、同様の手順に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルク脱メチル化: 大量のカンタリジンを水酸化ナトリウムを使用して脱メチル化します。

精製: 得られたノルカンタリジンは、結晶化またはその他の精製技術によって精製されます。

ナトリウム塩への変換: 精製されたノルカンタリジンは、その後、水酸化ナトリウムと反応させることでナトリウム塩に変換されます.

作用機序

ノルカンタリジンナトリウムは、いくつかの分子標的と経路を通じてその効果を発揮します。

タンパク質ホスファターゼの阻害: タンパク質ホスファターゼを阻害し、細胞シグナル伝達経路を阻害します。

アポトーシスの誘導: ノルカンタリジンナトリウムは、カスパーゼや他のアポトーシス関連タンパク質を活性化することで、癌細胞のアポトーシスを誘導します。

細胞増殖の阻害: 細胞周期を干渉し、DNA合成を阻害することで、細胞増殖を阻害します。

抗転移: ノルカンタリジンナトリウムは、マトリックスメタロプロテアーゼや腫瘍浸潤に関与する他のタンパク質の発現を減少させることで、転移を阻害します

類似化合物:

カンタリジン: ノルカンタリジンナトリウムが誘導された親化合物です。ノルカンタリジンナトリウムよりも毒性が強く、溶解性が低いです。

カンタリジン二ナトリウム塩: カンタリジンの別の誘導体で、同様の特性を持っていますが、溶解性と毒性のプロファイルが異なります。

デメチルカンタリジン酸ナトリウム: 類似の抗癌作用を持つ関連化合物ですが、化学構造が異なります。

ノルカンタリジンナトリウムの独自性: ノルカンタリジンナトリウムは、カンタリジンと比較して溶解性が高く、毒性が低いため、独自性があります。カンタリジンの抗癌作用を維持しながら、副作用を最小限に抑えることで、治療用途に適した候補となっています .

生化学分析

Biochemical Properties

Endothall interacts with various enzymes and proteins in biochemical reactions. It is often used in the control of aquatic weeds and algae

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

準備方法

Synthetic Routes and Reaction Conditions: Sodium norcantharidin is synthesized from cantharidin through a demethylation process. The synthesis involves the following steps:

Demethylation of Cantharidin: Cantharidin is treated with a strong base, such as sodium hydroxide, to remove the methyl groups, resulting in norcantharidin.

Formation of Sodium Salt: Norcantharidin is then reacted with sodium hydroxide to form sodium norcantharidin.

Industrial Production Methods: The industrial production of sodium norcantharidin follows similar steps but on a larger scale. The process involves:

Bulk Demethylation: Large quantities of cantharidin are demethylated using sodium hydroxide.

Purification: The resulting norcantharidin is purified through crystallization or other purification techniques.

Conversion to Sodium Salt: The purified norcantharidin is then converted to its sodium salt form by reacting with sodium hydroxide.

化学反応の分析

反応の種類: ノルカンタリジンナトリウムは、以下を含む様々な化学反応を起こします。

酸化: ノルカンタリジンナトリウムは、酸化されて様々な誘導体を形成することができます。

還元: 特定の条件下で還元されて、化合物の還元型を生成することができます。

置換: ノルカンタリジンナトリウムは、官能基が他の基に置換される置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 目的の生成物に応じて、様々な求核剤を置換反応に使用することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、ノルカンタリジンナトリウムの様々な酸化、還元、置換誘導体が含まれます .

4. 科学研究への応用

ノルカンタリジンナトリウムは、以下を含む幅広い科学研究に応用されています。

化学: 有機合成における試薬として、および他の化合物の合成の出発物質として使用されます。

生物学: ノルカンタリジンナトリウムは、細胞増殖やアポトーシスを含む細胞プロセスへの影響について研究されています。

医学: その潜在的な抗癌作用が調査されており、癌治療の臨床前および臨床研究で使用されています。

科学的研究の応用

Sodium norcantharidin has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Sodium norcantharidin is studied for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: It is investigated for its potential anticancer properties and is used in preclinical and clinical studies for cancer treatment.

Industry: Sodium norcantharidin is used in the development of pharmaceuticals and other chemical products

類似化合物との比較

Cantharidin: The parent compound from which sodium norcantharidin is derived. It is more toxic and less soluble than sodium norcantharidin.

Disodium Cantharidinate: Another derivative of cantharidin with similar properties but different solubility and toxicity profiles.

Sodium Demethylcantharidate: A related compound with similar anticancer properties but different chemical structure.

Uniqueness of Sodium Norcantharidin: Sodium norcantharidin is unique due to its enhanced solubility and reduced toxicity compared to cantharidin. It retains the anticancer properties of cantharidin while minimizing the adverse effects, making it a more suitable candidate for therapeutic applications .

特性

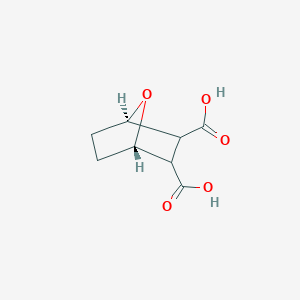

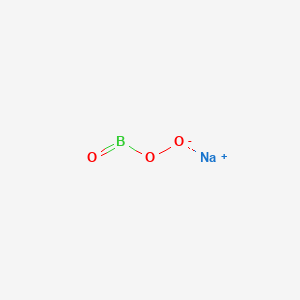

IUPAC Name |

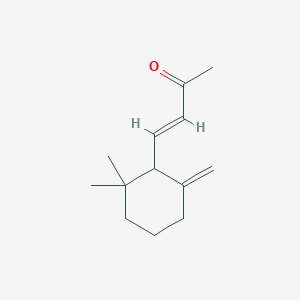

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041899 | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |

| Record name | Pancrelipase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53608-75-6, 129-67-9 | |

| Record name | Pancrelipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium endothal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pancrelipase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal-sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)